![molecular formula C18H28N2O2 B3244745 Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 163271-07-6](/img/structure/B3244745.png)
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester , exhibits a range of biological effects, primarily as an inhibitor of serine proteases and potential therapeutic agent in various conditions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring attached to a carbamate functional group. Its molecular formula is with a molecular weight of approximately 280.38 g/mol. The structural features contribute to its biological activity and interaction with biological targets.
Research indicates that compounds similar to this carbamate can act as inhibitors of serine proteases such as matriptase and hepsin. These enzymes are implicated in various physiological processes, including cell signaling and tissue remodeling. The inhibition of these proteases can lead to significant therapeutic effects in conditions such as cancer and fibrosis.
Inhibition Potency
In a study evaluating piperidine-based carbamates, the compound displayed potent inhibitory activity against matriptase and hepsin with IC50 values reported at 8 nM and 2 nM, respectively . The structure-activity relationship (SAR) analyses revealed that modifications to the piperidine ring and the addition of specific substituents can enhance or diminish inhibitory potency.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Biological Activity | Target | IC50 Value |
---|---|---|
Serine Protease Inhibition | Matriptase | 2 nM |
Serine Protease Inhibition | Hepsin | 8 nM |
Serine Protease Inhibition | HGFA | 14 μM |
Case Studies and Research Findings
- Piperidine Carbamate Inhibitors : A series of studies have focused on the synthesis and evaluation of piperidine carbamate inhibitors targeting serine proteases. These studies demonstrated that specific structural modifications could significantly enhance biological activity .
- Behavioral Studies : Additional research has shown that similar piperidine derivatives can influence endocannabinoid levels in the brain, suggesting potential applications in neuropharmacology . The modulation of these pathways indicates a broader scope for therapeutic applications beyond protease inhibition.
- Membrane Interaction Studies : Investigations into the effects of related compounds on phospholipid bilayers indicated that these carbamates could alter membrane fluidity, which may have implications for their pharmacological effects .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this carbamic acid derivative is in medicinal chemistry. The compound exhibits potential therapeutic effects due to its structural features that can interact with biological targets.
Key Applications in Medicinal Chemistry:
- Neuropharmacology : The compound's piperidine structure suggests potential use as a central nervous system agent. It may act on neurotransmitter systems, particularly in the modulation of acetylcholine receptors.
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant properties, potentially making this ester a candidate for further investigation in treating mood disorders.
- Analgesic Effects : Due to its piperidinyl moiety, there is potential for analgesic applications, similar to other known piperidine derivatives.
Agricultural Applications
Carbamic acid derivatives are often explored for their potential as pesticides or herbicides. The ester form of this compound may contribute to:
- Insecticidal Properties : Preliminary studies suggest that such compounds can disrupt the nervous systems of pests, thereby serving as effective insecticides.
- Fungicidal Activity : The compound may also possess antifungal properties, making it useful in protecting crops from fungal infections.
Material Science
In material science, carbamic acid derivatives are being studied for their role in developing new materials:
- Polymer Chemistry : The compound can be utilized in synthesizing polyurethanes or other polymeric materials due to its ability to form strong bonds with isocyanates.
- Coatings and Adhesives : Its chemical structure allows it to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of carbamic acid derivatives:
-
Neuropharmacological Studies :
- A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives for their effects on serotonin receptors, indicating that modifications could enhance binding affinity and therapeutic efficacy.
-
Agricultural Efficacy Trials :
- Research conducted by agricultural scientists demonstrated that certain carbamate esters exhibited significant insecticidal activity against common pests like aphids and beetles, leading to improved crop yields.
-
Material Development Research :
- A recent paper presented at a materials science conference detailed the synthesis of polyurethane foams using carbamic acid derivatives, noting improvements in mechanical properties and thermal stability compared to traditional formulations.
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-18(4)10-12-20(13-11-18)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRKIGJMYZVIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153142 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-07-6 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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